molecular formula C7H6I2O2 B2408042 2-(Hydroxymethyl)-4,6-diiodophenol CAS No. 13862-13-0

2-(Hydroxymethyl)-4,6-diiodophenol

Cat. No.: B2408042
CAS No.: 13862-13-0
M. Wt: 375.932
InChI Key: NLZFTKDGHZEOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-4,6-diiodophenol is an organic compound characterized by the presence of hydroxymethyl and diiodo substituents on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4,6-diiodophenol with formaldehyde under acidic conditions to yield the desired compound . The reaction conditions often include the use of paraformaldehyde and an acid catalyst to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods

Industrial production of 2-(Hydroxymethyl)-4,6-diiodophenol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4,6-diiodophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The diiodo groups can be reduced to form the corresponding phenol derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Carboxymethyl)-4,6-diiodophenol.

    Reduction: Formation of 2-(Hydroxymethyl)-phenol.

    Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-4,6-diiodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4,6-diiodophenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the diiodo groups may enhance its binding affinity to certain receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-phenol: Lacks the diiodo substituents, resulting in different chemical and biological properties.

    4,6-Diiodophenol:

    2-(Carboxymethyl)-4,6-diiodophenol: An oxidized derivative with distinct chemical behavior.

Uniqueness

2-(Hydroxymethyl)-4,6-diiodophenol is unique due to the combination of hydroxymethyl and diiodo substituents on the phenol ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(hydroxymethyl)-4,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZFTKDGHZEOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.